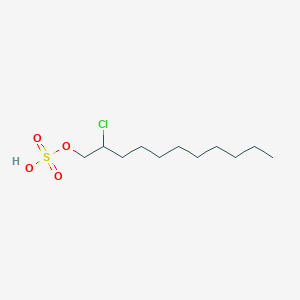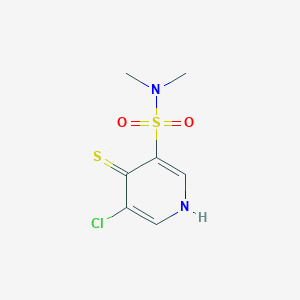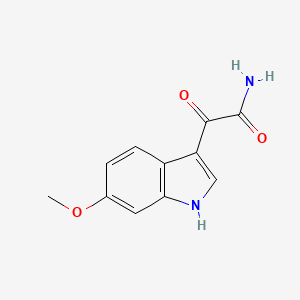
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴-1-乙基-1H-吡唑-3-基)-N,N-二甲基丙烯酰胺是一种合成的有机化合物,属于吡唑类衍生物。该化合物以存在一个连接到丙烯酰胺部分的溴取代吡唑环为特征。该化合物的独特结构使其在化学、生物学和医学等各个科学研究领域具有兴趣。
准备方法
合成路线和反应条件
3-(4-溴-1-乙基-1H-吡唑-3-基)-N,N-二甲基丙烯酰胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环是通过在受控条件下使 4-溴-1-乙基-1H-吡唑与适当的试剂反应而合成的。
丙烯酰胺部分的连接: 然后在特定条件下使吡唑衍生物与 N,N-二甲基丙烯酰胺反应,形成最终化合物。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程通常包括:
间歇式或连续流反应器: 利用允许精确控制反应参数的反应器。
纯化技术: 采用结晶、蒸馏或色谱等方法来纯化最终产品。
化学反应分析
反应类型
3-(4-溴-1-乙基-1H-吡唑-3-基)-N,N-二甲基丙烯酰胺可以进行各种化学反应,包括:
取代反应: 可以使用适当的试剂将溴基团替换为其他官能团。
氧化和还原: 可以在特定条件下氧化或还原该化合物,形成不同的衍生物。
常用试剂和条件
取代反应: 丙酮中的碘化钠等试剂可用于卤素交换反应。
氧化: 可以在受控条件下使用高锰酸钾等氧化剂。
还原: 可以使用氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可能会产生各种取代的吡唑衍生物,而氧化和还原反应可能会导致化合物的不同氧化态。
科学研究应用
3-(4-溴-1-乙基-1H-吡唑-3-基)-N,N-二甲基丙烯酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
3-(4-溴-1-乙基-1H-吡唑-3-基)-N,N-二甲基丙烯酰胺的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能会通过以下方式发挥其作用:
与酶结合: 抑制或激活参与生物过程的特定酶。
调节受体: 与细胞受体相互作用以影响信号通路。
改变基因表达: 影响与其生物活性相关的基因的表达。
相似化合物的比较
类似化合物
4-溴-1-甲基-1H-吡唑: 一个类似的化合物,带有甲基而不是乙基。
4-溴-3-甲基-1H-吡唑: 另一个在吡唑环上具有不同取代模式的衍生物。
独特性
3-(4-溴-1-乙基-1H-吡唑-3-基)-N,N-二甲基丙烯酰胺因其特定的取代模式以及丙烯酰胺部分的存在而独一无二。这种独特的结构有助于其独特的化学和生物特性,使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
(E)-3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)9(12-14)5-6-10(15)13(2)3/h5-7H,4H2,1-3H3/b6-5+ |
InChI 键 |
ZRSFGFPQBFHCCH-AATRIKPKSA-N |
手性 SMILES |
CCN1C=C(C(=N1)/C=C/C(=O)N(C)C)Br |
规范 SMILES |
CCN1C=C(C(=N1)C=CC(=O)N(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)



![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)

